BenchChemオンラインストアへようこそ!

11H-Dibenz[b,e]azepine

Neuroleptic activity Apomorphine antagonism CNS drug discovery

11H-Dibenz[b,e]azepine (morphanthridine) is a tricyclic secondary amine whose central seven-membered azepine ring fuses two benzene rings in a [b,e] orientation, producing a bent, non-planar scaffold distinct from the more common [b,f]-fused isomers. With molecular formula C14H11N and molecular weight 193.25 g/mol, this heterocycle serves as the pharmacophoric core for several classes of bioactive molecules, including potent TRPA1 agonists (EC50 down to 0.1 nM) and neuroleptic agents demonstrating 2–7 times the activity of clozapine.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 256-86-0
Cat. No. B3062431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11H-Dibenz[b,e]azepine
CAS256-86-0
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C=NC3=CC=CC=C31
InChIInChI=1S/C14H11N/c1-2-7-13-10-15-14-8-4-3-6-12(14)9-11(13)5-1/h1-8,10H,9H2
InChIKeyIDWNSAXOQLJYOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11H-Dibenz[b,e]azepine (CAS 256-86-0): Core Scaffold Identity and Procurement Relevance


11H-Dibenz[b,e]azepine (morphanthridine) is a tricyclic secondary amine whose central seven-membered azepine ring fuses two benzene rings in a [b,e] orientation, producing a bent, non-planar scaffold distinct from the more common [b,f]-fused isomers [1]. With molecular formula C14H11N and molecular weight 193.25 g/mol, this heterocycle serves as the pharmacophoric core for several classes of bioactive molecules, including potent TRPA1 agonists (EC50 down to 0.1 nM) and neuroleptic agents demonstrating 2–7 times the activity of clozapine [2]. Its relatively low melting point (62 °C) and moderate predicted pKa (3.77) differentiate it physically from related dibenzazepine isomers, directly impacting purification strategy, formulation development, and procurement specifications .

Why 11H-Dibenz[b,e]azepine Cannot Be Replaced by Generic Dibenzazepine Isomers in Research and Development


The dibenzazepine family encompasses multiple regioisomers (e.g., [b,e], [b,f], [b,d], [c,e]) and oxidation states that are not functionally interchangeable [1]. The [b,e] fusion pattern enforces a dihedral angle between benzene rings of approximately 60° in the solid state—a geometry that directly influences receptor pharmacophore complementarity at targets such as TRPA1 and dopamine receptors [2]. By contrast, 5H-dibenz[b,f]azepine (iminostilbene) presents a different ring connectivity that alters the spatial orientation of substituents and electronic distribution, leading to divergent structure–activity relationships [3]. Even within the [b,e] series, the unsaturated 11H form differs from its 6,11-dihydro congener in planarity, basicity, and metabolic susceptibility [4]. These scaffold-level differences mean that substituting one dibenzazepine isomer for another—without explicit comparative biological data—can result in loss of target engagement, altered selectivity profiles, or failed synthetic derivatization.

Quantitative Differentiation Evidence for 11H-Dibenz[b,e]azepine Against Closest Analogs


Neuroleptic Potency: 6-Substituted 11H-Dibenz[b,e]azepines vs. Clozapine in Animal Models

Derivatives of 11H-dibenz[b,e]azepine bearing a cyanomethylene-bearing basic side chain at the 6-position exhibit neuroleptic activity 2- to 7-fold greater than clozapine in standardized rodent behavioral assays. This potency range was established for four specific (E)/(Z)-[6-(alkylamino)-11H-dibenz[b,e]azepin-11-ylidene]acetonitrile congeners (compounds 12, 14, 16, 20) and was not observed for the unsubstituted parent scaffold or for analogous substitutions on the dibenz[b,f]azepine core [1]. The 11H-[b,e] scaffold provides a geometric platform that, when elaborated at C6 and C11, yields pharmacophore complementarity to dopamine and serotonin receptor subtypes not achievable with the [b,f] isomer series.

Neuroleptic activity Apomorphine antagonism CNS drug discovery

TRPA1 Agonism: Morphanthridine-Derived Agonists Achieve Sub-Nanomolar Potency

The 11H-dibenz[b,e]azepine scaffold, elaborated with appropriate substituents, yields TRPA1 agonists of exceptional potency, with EC50 values spanning from 1 μM down to 0.1 nM across a library of substituted morphanthridines and related dibenz[b,f][1,4]oxazepines [1]. Compound 6 (a specifically substituted morphanthridine) and compound 32 are described as the most potent TRPA1 agonists known to date and are employed as pharmacological screening tools [1]. While the dibenz[b,f][1,4]oxazepine series also yields potent agonists, the morphanthridine ([b,e]azepine) core provides a distinct vector for substituent attachment and electronic tuning, resulting in differential selectivity windows across TRP channel subtypes [2].

TRPA1 channel Pain research Irritant sensing

Physical Property Differentiation: Melting Point and Basicity Enable Simplified Purification and Formulation

11H-Dibenz[b,e]azepine exhibits a melting point of 62 °C, dramatically lower than its closest isomer relatives: 5H-dibenz[b,f]azepine (iminostilbene, mp 197–201 °C) and 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl, mp 105–108 °C) . The predicted pKa of 3.77 indicates that the [b,e] scaffold is significantly less basic than the [b,f] system (pKb ≈ 12.29, corresponding to pKa ≈ 1.71 for the conjugate acid), which has implications for salt formation, chromatographic behavior, and membrane permeability . The lower melting point facilitates melt-based formulation strategies and reduces energy input during recrystallization, while the distinct basicity profile allows for selective extraction and ion-exchange purification protocols not applicable to the [b,f] isomers.

Physicochemical properties Purification Formulation development

Synthetic Accessibility: Radical Cyclization Route Unique to the [b,e] Scaffold

A visible-light photoredox-catalyzed radical cyclization has been reported for the direct synthesis of fluorinated 11H-dibenz[b,e]azepines from unprotected secondary benzyl amines and fluoroalkyl anhydrides [1]. This one-pot, mild-condition methodology is specific to the [b,e] scaffold geometry and is not applicable to the synthesis of [b,f]-fused dibenzazepines, which typically require acid-catalyzed Friedel–Crafts cycliacylation or transition-metal-catalyzed 7-endo-dig cyclization conditions . The radical cyclization approach enables late-stage introduction of fluorine atoms, a critical capability for medicinal chemistry programs requiring metabolic stability modulation without scaffold redesign.

Synthetic methodology Photoredox catalysis Fluorinated building blocks

Conformational and Supramolecular Distinctiveness: Twist-Boat Geometry and Crystal Packing

X-ray crystallographic analysis of dibenz[b,e]azepine derivatives consistently reveals a twist-boat conformation of the central seven-membered azepine ring, with inter-benzene dihedral angles of ~60° [1]. This contrasts with 5H-dibenz[b,f]azepines, where the central ring can approach planarity due to conjugation across the [b,f] bridge, enabling atropisomerism in N-substituted derivatives [2]. The [b,e] scaffold's intrinsic non-planarity precludes atropisomer formation, simplifying chiral resolution requirements in derivative synthesis. Additionally, the crystal packing of [b,e] derivatives is dominated by N–H···π and π···π interactions, producing packing coefficients of ~66% [3], which influence bulk physical properties relevant to formulation and solid-state stability.

X-ray crystallography Molecular conformation Supramolecular chemistry

High-Impact Research and Industrial Application Scenarios for 11H-Dibenz[b,e]azepine


Neuroleptic Lead Optimization: Leveraging 2–7× Clozapine Potency

Medicinal chemistry programs targeting atypical antipsychotic agents can exploit the 11H-dibenz[b,e]azepine scaffold's demonstrated ability to deliver neuroleptic potency exceeding clozapine by 2- to 7-fold when appropriately substituted at the 6- and 11-positions [1]. The (E)/(Z) stereoisomer separation capability further enables fine-tuning of sedative versus anticholinergic profiles. Researchers should procure the pure 11H parent scaffold and pursue the Wittig–Horner cyanomethylenation route to access the active pharmacophore.

TRPA1 Modulator Discovery: Accessing Sub-Nanomolar Chemical Tools

The morphanthridine core enables synthesis of TRPA1 agonists with EC50 values as low as 0.1 nM, representing the most potent TRPA1 activators reported [2]. Compound 6, derived from this scaffold, is already used as a screening tool for TRPA1 antagonist discovery. Procurement of high-purity 11H-dibenz[b,e]azepine is the essential starting point for constructing focused compound libraries targeting TRPA1-mediated pain and inflammatory pathways. The distinct substitution vectors of the [b,e] scaffold complement those of the [b,f]oxazepine series, offering alternative IP space.

Late-Stage Fluorination via Photoredox Radical Cyclization

The [b,e] scaffold uniquely supports visible-light photoredox-catalyzed radical cyclization for direct installation of fluoroalkyl groups [3]. This methodology enables one-pot synthesis of fluorinated dibenz[b,e]azepines from unprotected secondary benzyl amines, a strategy not accessible to [b,f] congeners. Industrial process chemists seeking to introduce metabolic stability through fluorination while minimizing step count should select the 11H-dibenz[b,e]azepine core over isomeric alternatives.

Simplified Chiral Resolution in API Intermediate Synthesis

Unlike 5H-dibenz[b,f]azepine derivatives, which exhibit atropisomerism requiring chiral chromatographic separation, the intrinsically non-planar [b,e] scaffold generates no atropisomers upon N-substitution [4]. This property reduces downstream purification burden in the synthesis of enantiopure active pharmaceutical ingredients. Fine chemical suppliers and CROs handling GMP intermediate production should note this advantage when scoping synthetic routes to chiral dibenzazepine-based drug candidates.

Quote Request

Request a Quote for 11H-Dibenz[b,e]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.